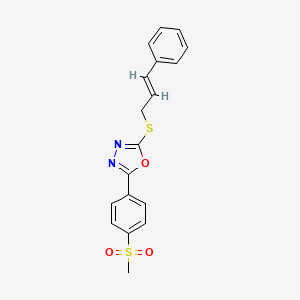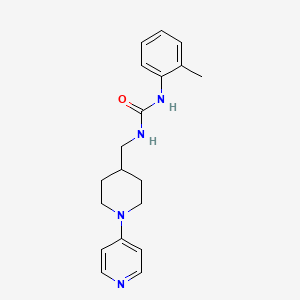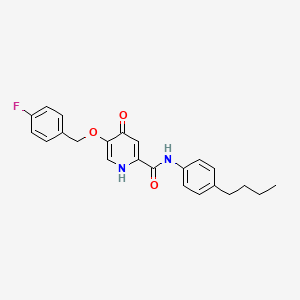![molecular formula C17H12ClN5S B2504049 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891112-43-9](/img/structure/B2504049.png)
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic compound that belongs to the pyridazine class of chemicals. Pyridazine derivatives have been extensively studied due to their significant pharmaceutical importance and their applications in agriculture as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses .
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves the reaction of hydrazides with chloro-substituted pyridazines. For instance, a one-pot synthesis method has been reported for the creation of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react regioselectively with a 3-chloro substituent, followed by an intramolecular cyclization to afford the tricycle structure . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction (XRD). For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and it crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations are also performed to ensure harmony between theoretical and experimental values, as well as to analyze the frontier molecular orbitals and molecular electrostatic potential maps .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives can be explored through various chemical reactions, including nucleophilic substitution. For instance, the synthesis and characterization of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its nucleophilic substitution products have been described, showcasing the compound's ability to undergo transformations that can affect its lipophilicity and molecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as lipophilicity, are important for understanding their behavior in biological systems. The lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives has been measured and correlated with chlorine substitution, providing insights into the compound's potential bioavailability and interaction with biological targets . Additionally, intermolecular interactions, such as hydrogen bonding and molecular aggregation, are analyzed to understand the compound's stability and reactivity .
科学的研究の応用
Anti-Diabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound , was synthesized and evaluated for their potential as anti-diabetic medications. These compounds exhibited significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting their utility in diabetes treatment. They showed strong inhibition potential and notable antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Properties
Research into the antimicrobial properties of related 1,2,4-triazolo compounds has been conducted. Compounds such as 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their derivatives have shown potent antimicrobial activities (Prakash et al., 2011). This suggests potential applications of the compound in developing new antimicrobial agents.
Biological Studies in Medicine
Further studies have been conducted on similar triazolothiadiazines and triazolothiadiazoles containing pyridinyl moieties, which have been screened for antibacterial and insecticidal activities (Holla et al., 2006). This implies that 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine could have similar biological applications.
Antiviral Activity
Some triazolo[4,3-b]pyridazines have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential uses of this compound class in antiviral therapies (Shamroukh & Ali, 2008).
Structural and Theoretical Studies
Density functional theory (DFT) calculations and structural analyses have been performed on similar triazole pyridazine derivatives. These studies are essential for understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021).
Cytotoxic Properties
Research on 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has revealed their cytotoxic properties against certain leukemia and breast cancer cell lines. This suggests potential applications in cancer treatment (Mamta et al., 2019).
特性
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREFVEJIRDHQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)





![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)
![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)
![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)